molecular formula C21H18O12 B1255665 3-O-Methylducheside A CAS No. 62218-23-9

3-O-Methylducheside A

Cat. No.: B1255665
CAS No.: 62218-23-9
M. Wt: 462.4 g/mol
InChI Key: UDWUZPSSUIWBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3-O-Methylducheside A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-O-Methylducheside A is not explicitly mentioned in the available resources .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for 3-O-Methylducheside A .

Future Directions

As for future directions, it’s important to note that the compound is used for research purposes . Further studies could explore its potential applications in various fields.

Biochemical Analysis

Biochemical Properties

3-O-Methylducheside A plays a significant role in biochemical reactions, particularly due to its antioxidant properties. It interacts with several enzymes and proteins, including superoxide dismutase (SOD) and catalase, which are crucial for mitigating oxidative stress in cells . The compound’s interaction with these enzymes helps in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Cellular Effects

This compound has been shown to exert protective effects on various cell types, including liver and lung cells. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to increase the expression of Nrf2, a key regulator of antioxidant response, and enhance the activity of SOD and catalase, thereby reducing oxidative stress-induced cytotoxicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to the activation of antioxidant pathways. The compound also inhibits the activity of certain enzymes involved in ROS production, thereby reducing oxidative stress. Additionally, this compound modulates gene expression by influencing transcription factors such as Nrf2, which plays a crucial role in cellular defense mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under controlled conditions, but its efficacy may decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can maintain its protective effects on cellular function for several months when stored properly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and cytoprotective effects without any adverse reactions . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to antioxidant defense. It interacts with enzymes such as SOD and catalase, which play a role in the detoxification of ROS . The compound’s involvement in these pathways helps in maintaining cellular redox balance and protecting cells from oxidative damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues are influenced by these interactions, which are crucial for its biological activity.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, as it interacts with specific biomolecules within these compartments. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, thereby enhancing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-O-Methylducheside A can be isolated from the plant Potentilla argentea L. through extraction and purification processes . The detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented, as it is primarily obtained from natural sources.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Potentilla argentea L. The process includes solvent extraction, followed by chromatographic purification to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 3-O-Methylducheside A undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced phenolic compounds.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenolic hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Reduced phenolic compounds.

    Substitution: Halogenated or nitrated phenolic compounds.

Comparison with Similar Compounds

    Ellagic Acid: A natural phenolic compound with similar antioxidant and anti-inflammatory properties.

    Gallic Acid: Another phenolic compound known for its antioxidant activity.

    Quercetin: A flavonoid with strong antioxidant and anti-inflammatory effects.

Uniqueness: 3-O-Methylducheside A is unique due to its specific structure and the presence of methoxy groups, which contribute to its distinct biological activities. Its isolation from Potentilla argentea L. also sets it apart from other phenolic compounds .

Properties

IUPAC Name

6-hydroxy-7,14-dimethoxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O12/c1-28-15-8(22)3-6-11-12-7(20(27)32-17(11)15)4-10(16(29-2)18(12)33-19(6)26)31-21-14(25)13(24)9(23)5-30-21/h3-4,9,13-14,21-25H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWUZPSSUIWBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)OC5C(C(C(CO5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62218-23-9
Record name 62218-23-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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